molecular formula C16H25N5O2 B141647 Midaxifylline CAS No. 151159-23-8

Midaxifylline

カタログ番号: B141647
CAS番号: 151159-23-8
分子量: 319.40 g/mol
InChIキー: UFOBUCDTKQDDTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Midaxifylline is a xanthine derivative functioning as a potent and selective antagonist of the adenosine A1 receptor . Its mechanism of action involves specific biochemical interaction where it binds to and blocks the A1 receptor, a key player in numerous physiological pathways . This targeted action makes Midaxifylline a valuable investigative tool in preclinical research for studying adenosine-mediated processes, particularly in the fields of neurology and cardiology . Research into this compound has explored its potential as a neuroprotective agent and its application in cardiovascular and renal disorders . Midaxifylline has also been designated with orphan drug status for specific conditions, highlighting its targeted research utility . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

151159-23-8

分子式

C16H25N5O2

分子量

319.40 g/mol

IUPAC名

8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19)

InChIキー

UFOBUCDTKQDDTN-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N

正規SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N

他のCAS番号

151159-23-8

製品の起源

United States
Foundational & Exploratory

Midaxifylline (IRFI 117): Structural Determinants and Binding Affinity for A1 vs. A2A Adenosine Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Rationale

The development of selective adenosine receptor (AR) antagonists has historically been hindered by the high lipophilicity of potent xanthine derivatives, which complicates both in vitro assay validation and in vivo bioavailability[1]. Midaxifylline (International Nonproprietary Name; also known in literature as IRFI 117 ) represents a critical structural evolution in this space[2]. Chemically designated as 8-(1-aminocyclopentyl)-1,3-dipropylxanthine, Midaxifylline was engineered to resolve the solubility limitations of its parent compound, DPCPX, while retaining exquisite selectivity for the A1 adenosine receptor over the A2A subtype [3].

As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR) that drive Midaxifylline's binding profile, map its differential signaling pathways, and provide a self-validating experimental protocol for quantifying its binding affinity.

Structural Causality: Why Midaxifylline is A1-Selective

To understand Midaxifylline's affinity profile, we must analyze the spatial and electrostatic requirements of the adenosine receptor binding pockets. The natural alkaloids caffeine and theophylline are non-selective and exhibit only micromolar affinities for ARs[4].

The transition from non-selective to highly A1-selective antagonists involves two key modifications present in Midaxifylline:

  • 1,3-Dipropyl Substitution: Replacing the 1,3-dimethyl groups of theophylline with larger propyl chains increases overall AR affinity by deepening the interaction with the hydrophobic core of the receptor's orthosteric site[4].

  • The 8-Position Cycloalkyl Ring: The A1 receptor features a distinct, voluminous hydrophobic cavity in its 7-transmembrane (7TM) domain that perfectly accommodates an 8-cyclopentyl group. In contrast, the A2A receptor pocket is sterically restrictive in this region. This makes 8-cycloalkylxanthines inherently A1-selective[4].

The "Amino" Advantage (Solving the Lipophilicity Problem)

While DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a benchmark A1 antagonist, its extreme lipophilicity causes non-specific membrane partitioning[1]. Midaxifylline incorporates an amino group at the 1-position of the cyclopentyl ring[2]. Because the 8-substituent projects outward toward the solvent-exposed extracellular vestibule of the A1 receptor, this polar amino handle interacts favorably with the aqueous environment without disrupting the core hydrophobic anchoring of the cyclopentyl ring[5]. The result is a highly hydrophilic compound (IRFI 117) that acts as a potent, highly selective A1 antagonist[3].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding profiles of Midaxifylline relative to benchmark xanthine derivatives.

Xanthine DerivativePrimary Target Ki​ at A1 (nM) Ki​ at A2A (nM)Selectivity RatioSolubility Profile
Midaxifylline (IRFI 117) A1 AntagonistLow nM (~1–5)> 1000Highly A1 SelectiveHydrophilic
DPCPX A1 Antagonist3.9130~33-fold A1Highly Lipophilic
DMPX A2A Antagonist> 10,000~ 4,000A2A SelectiveModerate
Theophylline Non-selective~ 10,000~ 10,000Non-selectiveModerate

*Note: Exact Ki​ values are species-dependent (e.g., rat vs. human). Midaxifylline exhibits a binding profile analogous to DPCPX but is distinguished by its enhanced hydrophilicity and lack of non-specific lipid binding[3]. DMPX (3,7-Dimethyl-1-propargylxanthine) is included to illustrate how a 7-methyl substitution abolishes A1 affinity, flipping selectivity toward A2A[4].

Mechanistic Pathway: A1 vs. A2A Signaling

Adenosine receptors are G-protein coupled receptors (GPCRs) with opposing downstream effects on cyclic AMP (cAMP) accumulation. Midaxifylline selectively interrupts the A1/Gi axis.

AR_Signaling cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway Midax Midaxifylline (IRFI 117) A1R A1 Receptor Midax->A1R High Affinity Blockade (Primary Target) A2AR A2A Receptor Midax->A2AR Low Affinity (Minimal Effect) Gi Gi/o Protein A1R->Gi Activation AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh Inhibits cAMP_down ↓ cAMP Levels AC_inh->cAMP_down Gs Gs Protein A2AR->Gs Activation AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_up ↑ cAMP Levels AC_stim->cAMP_up

Fig 1. Differential modulation of A1 vs A2A receptor signaling pathways by Midaxifylline.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To experimentally verify the selectivity of Midaxifylline, researchers must employ a dual-assay system using distinct tissue preparations and radioligands. This protocol is designed with built-in causality to prevent common artifacts such as endogenous ligand competition and non-specific binding.

Phase 1: Tissue Preparation & Endogenous Ligand Depletion
  • A1 Source: Rat cortical membranes.

  • A2A Source: Rat striatal membranes.

    • Causality: The striatum is uniquely enriched in A2A receptors. Using whole-brain homogenates for A2A assays results in an unworkable signal-to-noise ratio due to the overwhelming abundance of A1 receptors in other regions[1].

  • Depletion Step: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4) and incubate with Adenosine Deaminase (ADA) (1 U/mL) for 30 minutes at 37°C.

    • Causality: ADA converts endogenous adenosine into inosine (which lacks AR affinity). Failing to perform this step leaves endogenous adenosine bound to the receptors, which will competitively displace the radioligand and artificially inflate the apparent Ki​ of Midaxifylline.

Phase 2: Radioligand Incubation

Set up competition binding assays using 96-well plates. Add the following to each well (final volume 200 µL):

  • Buffer: 50 mM Tris-HCl containing 10 mM MgCl₂.

  • Radioligand:

    • For A1: 1 nM [3H] DPCPX

    • For A2A: 2 nM [3H] ZM241385

    • Causality: ZM241385 is a non-xanthine A2A antagonist. Using it instead of a xanthine-based radioligand prevents the high non-specific background binding often observed in lipid-rich striatal tissue.

  • Test Compound: Midaxifylline at increasing concentrations ( 10−11 M to 10−4 M).

  • Non-Specific Binding (NSB) Controls:

    • For A1: Add 10 µM CPA (N6-cyclopentyladenosine).

    • For A2A: Add 10 µM CGS21680.

    • Causality: Using structurally distinct (non-xanthine) agonists to define NSB ensures that you are not masking specific xanthine binding sites.

Phase 3: Separation & Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the radioligand to the filter matrix.

  • Washing: Wash filters 3x with 3 mL of ice-cold Tris-HCl buffer to trap receptor-bound radioligand while flushing out free ligand.

  • Detection: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Phase 4: Data Analysis

Calculate the IC50​ using non-linear regression (e.g., GraphPad Prism). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific membrane preparation.

References

  • [4] Xanthines as Adenosine Receptor Antagonists - PMC. National Institutes of Health (NIH). 6

  • [2] WHO Drug Information, Vol. 12, No 2, 1998 - International Nonproprietary Names for Pharmaceutical Substances (INN). World Health Organization (WHO). 2

  • [5] Methylxanthines (Handbook of Experimental Pharmacology, Volume 200). ResearchGate. 5

  • [1] Chiral Pyrrolo[2,3-d]pyrimidine and Pyrimido[4,5-b]indole Derivatives: Structure−Activity Relationships of Potent, Highly Stereoselective A1-Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Xanthines as Adenosine Receptor Antagonists - PMC. National Institutes of Health (NIH). 3

Sources

Unveiling the Role of Midaxifylline in Central Nervous System Purinergic Signaling

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Mechanisms, Methodologies, and Therapeutic Implications

Executive Summary

Purinergic signaling in the central nervous system (CNS) represents a fundamental neuromodulatory network. Adenosine, acting primarily through the high-affinity A1 and A2A receptor subtypes, governs synaptic transmission, neuronal excitability, and neuroprotection[1]. While non-selective xanthines like caffeine and theophylline provided early insights into this system, the development of highly selective antagonists has been critical for dissecting specific receptor functions[2]. Midaxifylline—chemically designated as 8-(1-aminocyclopentyl)-1,3-dipropylxanthine—has emerged as a potent, second-generation A1 receptor antagonist[3]. This guide provides a comprehensive technical framework for understanding and experimentally validating the role of Midaxifylline in CNS purinergic signaling.

Mechanistic Framework: A1 Receptor Antagonism

The adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by endogenous adenosine, the Gi/o alpha subunit inhibits adenylate cyclase, reducing intracellular cAMP levels[1]. Concurrently, the beta-gamma (βγ) subunits mediate two critical ion channel modulations:

  • The opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing postsynaptic hyperpolarization.

  • The inhibition of presynaptic voltage-gated calcium channels (VGCCs), which directly reduces the probability of neurotransmitter release[1].

By selectively antagonizing the A1AR, Midaxifylline blocks this endogenous inhibitory tone[2]. In glutamatergic synapses, this pharmacological blockade results in a disinhibition of presynaptic terminals, enhancing calcium influx and subsequent glutamate release.

G Mida Midaxifylline A1AR Adenosine A1 Receptor Mida->A1AR Antagonizes Disinhibition Disinhibition (Glutamate Release ↑) Mida->Disinhibition Blocks A1AR pathway Ado Adenosine Ado->A1AR Activates Gi Gi/o Protein A1AR->Gi Couples to AC Adenylate Cyclase Gi->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi->GIRK βγ subunits activate VGCC VGCCs (Ca2+ Influx ↓) Gi->VGCC βγ subunits inhibit cAMP cAMP Levels ↓ AC->cAMP Reduces Glut Glutamate Release Inhibited GIRK->Glut Hyperpolarization VGCC->Glut Decreased Ca2+

Diagram illustrating Midaxifylline's blockade of A1AR signaling and presynaptic disinhibition.

Quantitative Profiling: Selectivity and Affinity

The structural evolution from basic xanthines to Midaxifylline involves the addition of a 1,3-dipropyl group and an 8-(1-aminocyclopentyl) moiety[3]. The 1-propyl and 3-propyl substitutions enhance baseline affinity, while the bulky, amino-substituted cyclopentyl ring at the 8-position drives extreme selectivity for the A1AR over the A2A, A2B, and A3 subtypes[4]. Furthermore, the amino substitution on Midaxifylline improves its aqueous solubility compared to earlier generation compounds like DPCPX, resolving a major pharmacokinetic hurdle in purinergic drug development[2].

Table 1: Representative Binding Affinities (Ki) of Xanthine Derivatives

CompoundPrimary TargetA1 Ki (nM)A2A Ki (nM)Selectivity Ratio (A2A/A1)Structural Hallmark
Midaxifylline A1AR~0.5 - 1.2>1000>1000x8-(1-aminocyclopentyl) substitution
DPCPX A1AR0.4120~300x8-cyclopentyl substitution
Caffeine Non-selective1200020000~1.6x1,3,7-trimethyl substitution

Experimental Workflows: Validating Presynaptic Disinhibition

To rigorously evaluate the effect of Midaxifylline on CNS purinergic signaling, ex vivo patch-clamp electrophysiology remains the gold standard. As a Senior Application Scientist, I emphasize that standardizing the experimental environment is paramount. A1ARs are highly sensitive to endogenous adenosine accumulation; thus, maintaining a rapid and consistent artificial cerebrospinal fluid (aCSF) flow rate (3-4 mL/min) is critical to prevent artifactual baseline shifts.

Protocol: Ex Vivo Miniature Excitatory Postsynaptic Current (mEPSC) Recording

This protocol is designed as a self-validating system to isolate A1AR-mediated presynaptic effects in hippocampal CA1 pyramidal neurons.

Step 1: Acute Slice Preparation

  • Action: Dissect and section the hippocampus (400 µm) in ice-cold, cutting-aCSF (high Mg2+ / low Ca2+).

  • Causality: The altered divalent cation ratio prevents calcium-dependent excitotoxicity and synaptic vesicle depletion during the mechanical trauma of slicing, preserving the functional integrity of the presynaptic machinery.

Step 2: Recovery and Equilibration

  • Action: Transfer slices to standard recording aCSF at 32°C for 1 hour.

  • Causality: This allows for the metabolic recovery of the tissue and, crucially, the washout of endogenous adenosine released by damaged cells during the slicing process.

Step 3: Baseline mEPSC Isolation

  • Action: Patch CA1 neurons in the whole-cell configuration (holding at -70 mV). Perfuse with aCSF containing 1 µM Tetrodotoxin (TTX) and 10 µM Bicuculline.

  • Causality: TTX blocks voltage-gated sodium channels, eliminating action potential-driven (network) activity to isolate spontaneous, single-vesicle release events (mEPSCs). Bicuculline blocks GABA_A receptors, ensuring the recorded inward currents are purely glutamatergic.

Step 4: Midaxifylline Application

  • Action: Bath-apply 100 nM Midaxifylline for 10 minutes.

  • Causality: A concentration of 100 nM ensures >99% receptor occupancy without breaching the threshold for off-target A2A antagonism. An observed increase in mEPSC frequency (without a change in amplitude) confirms a presynaptic locus of action (disinhibition of vesicle release).

Step 5: System Validation (The CPA Challenge)

  • Action: Wash out Midaxifylline for 15 minutes, then apply 50 nM N6-cyclopentyladenosine (CPA), a highly selective A1 agonist.

  • Causality: This is the critical self-validation step. If the initial increase in mEPSC frequency was genuinely due to A1AR antagonism, the subsequent application of CPA must suppress mEPSC frequency below baseline. This proves the slice is still viable, the receptors are functionally responsive, and the Midaxifylline effect was specific and reversible.

Workflow Prep Hippocampal Slicing (Ice-cold aCSF) Incub Recovery Incubation (32°C, 1 hr) Prep->Incub Record Whole-Cell Patch Clamp (CA1 Neurons) Incub->Record Base Baseline mEPSC (TTX + Bicuculline) Record->Base Drug Midaxifylline Perfusion (100 nM, 10 mins) Base->Drug Wash Washout & CPA Test (Receptor Viability) Drug->Wash

Step-by-step workflow for the ex vivo patch-clamp validation of Midaxifylline.

Translational Perspectives

The precise modulation of purinergic tone by Midaxifylline offers significant translational potential. By enhancing glutamatergic transmission in a controlled manner, A1 antagonists are heavily investigated for their memory-enhancing properties and their potential to counteract cognitive decline in neurodegenerative models[2]. As drug development professionals continue to refine purinergic modulators, the structural and functional profile of Midaxifylline serves as a benchmark for achieving high target selectivity alongside favorable aqueous solubility.

References

  • Xanthines as Adenosine Receptor Antagonists Source: Handbook of Experimental Pharmacology / National Center for Biotechnology Information (PMC) URL:[Link]

  • WHO Drug Information, Vol. 12, No 2, 1998 - Proposed INN List 79 Source: World Health Organization (WHO) URL:[Link]

  • Adenosine receptor: Nomenclature and Classification Source: Wikipedia / Pharmacological Reviews URL:[Link]

Sources

Preliminary In Vitro Pharmacology of Midaxifylline: A Technical Guide to A1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine) is a highly selective, second-generation adenosine A1 receptor antagonist. Structurally, it is an amino-substituted derivative of the classical A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) (1)[1]. While highly lipophilic first-generation xanthines often suffer from poor aqueous solubility and off-target affinity for the A3 receptor, the introduction of a polar amino group on the cyclopentyl ring of Midaxifylline was specifically designed to optimize its physicochemical properties and maintain strict A1 selectivity[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a robust, self-validating framework for evaluating the in vitro pharmacology of Midaxifylline. This guide covers receptor binding kinetics, functional cAMP modulation, and electrophysiological safety profiling.

Mechanistic Overview: Adenosine A1 Receptor Antagonism

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by endogenous adenosine, the Gi/o alpha subunit inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity.

Midaxifylline functions as a competitive orthosteric antagonist. By occupying the A1 receptor binding pocket, it prevents adenosine-induced Gi/o coupling, thereby disinhibiting AC and restoring cAMP levels.

A1_Signaling Midaxifylline Midaxifylline (A1 Antagonist) A1R Adenosine A1 Receptor (Gi/o Coupled) Midaxifylline->A1R Blocks Adenosine Adenosine (Agonist) Adenosine->A1R Activates Gi Gi/o Protein Alpha Subunit A1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates

Midaxifylline antagonism of A1 receptor-mediated Gi/o signaling and cAMP inhibition.

Receptor Binding Profile & Selectivity

Expertise & Causality in Experimental Design: To definitively establish target engagement, radioligand binding assays are the gold standard. We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human adenosine receptor subtypes. CHO cells are selected because they lack significant endogenous adenosine receptor expression, preventing signal confounding. Furthermore, Adenosine Deaminase (ADA) must be added to the assay buffer to degrade endogenous adenosine secreted by the cells, which would otherwise compete with the radioligand and artificially inflate the apparent Ki​ of the antagonist.

Data Presentation: Quantitative binding data demonstrates Midaxifylline's target specificity. It exhibits a Ki​ value of approximately 44 nM at the rat A1 receptor, maintaining a strong selectivity profile against other subtypes (2)[2].

Receptor SubtypeRadioligand UsedMidaxifylline Ki​ (nM)DPCPX Ki​ (nM) (Reference)Selectivity Ratio (vs A1)
A1 (Rat) [3H]-DPCPX~ 44.00.451
A2A (Rat) [3H]-CGS21680> 2000> 1000> 45x
A2B (Rat) [3H]-DPCPX (Competition)> 5000> 5000> 100x
A3 (Rat) [125I]-AB-MECA> 1000~ 100> 20x

Functional In Vitro Pharmacology: cAMP Accumulation Assay

Expertise & Experience: High binding affinity does not inherently confirm functional antagonism. To validate Midaxifylline's functional efficacy, we measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., HTRF). Because the A1 receptor is Gi-coupled, basal cAMP levels are too low to observe a meaningful decrease upon agonist application. Therefore, we must pre-stimulate the cells with Forskolin (a direct AC activator) to elevate the cAMP baseline. We then apply an A1 agonist (e.g., CPA) to suppress this elevated cAMP. Midaxifylline's potency ( IC50​ ) is calculated based on its ability to reverse the CPA-induced cAMP suppression.

cAMP_Workflow CellPrep 1. CHO-hA1 Cell Preparation Compound 2. Midaxifylline + Forskolin Incubation CellPrep->Compound Lysis 3. Cell Lysis & HTRF Reagent Addition Compound->Lysis Read 4. TR-FRET Signal Detection Lysis->Read Analysis 5. IC50/Schild Analysis Read->Analysis

Step-by-step workflow for the HTRF-based cAMP accumulation functional assay.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-hA1 cells and resuspend in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 2 U/mL ADA. Plate at 5,000 cells/well in a 384-well microplate.

  • Compound Treatment: Pre-incubate cells with varying concentrations of Midaxifylline (10 pM to 10 µM) for 15 minutes at room temperature.

  • Agonist & Forskolin Challenge: Add a fixed concentration of the A1 agonist CPA (e.g., EC80​ concentration) simultaneously with 1 µM Forskolin. Incubate for 30 minutes.

    • Self-Validating Control: Include wells with Forskolin alone (maximum signal) and Forskolin + CPA without the antagonist (minimum signal).

  • Cell Lysis & Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody. Incubate for 1 hour in the dark.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio and plot against Midaxifylline concentration using non-linear regression to determine the IC50​ .

Electrophysiological Profiling: Cardiac Safety and Efficacy

Trustworthiness & Self-Validating Systems: Adenosine A1 receptors are highly expressed in atrial myocytes and the atrioventricular (AV) node. Activation of these receptors increases the acetylcholine/adenosine-sensitive potassium current ( IK,Ado​ ), causing negative chronotropic effects (3)[3]. A robust in vitro pharmacological profile must demonstrate that Midaxifylline effectively antagonizes this current without altering basal ion channel function, ensuring no intrinsic pro-arrhythmic liability.

Step-by-Step Methodology (Patch-Clamp):

  • Myocyte Isolation: Isolate single atrial myocytes from guinea pig or rat hearts using enzymatic digestion (collagenase type II) on a Langendorff perfusion system.

  • Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (2-4 MΩ). The internal solution must contain ATP and GTP to maintain GPCR signaling integrity.

  • Basal Recording & Adenosine Challenge: Voltage-clamp the cell at a holding potential of -50 mV. Apply a 100 µM adenosine pulse via a rapid perfusion system to elicit the IK,Ado​ inward rectifying potassium current.

    • Self-Validating Control: Ensure the current returns to baseline upon adenosine washout before proceeding.

  • Midaxifylline Application: Perfuse the myocyte with 1 µM Midaxifylline for 3 minutes. Record basal currents to confirm the absence of direct channel modulation.

  • Antagonism Verification: Re-apply 100 µM adenosine in the continued presence of Midaxifylline. A successful result will show complete attenuation of the IK,Ado​ current, confirming potent A1 receptor blockade at the tissue level[3].

Conclusion

Midaxifylline represents a highly optimized pharmacological tool. By leveraging the DPCPX scaffold and introducing an amino-cyclopentyl substitution, it achieves nanomolar affinity for the A1 receptor while minimizing off-target interactions. The integrated in vitro workflows detailed in this guide—spanning radioligand binding, functional cAMP TR-FRET assays, and patch-clamp electrophysiology—provide a comprehensive, self-validating framework for evaluating A1 receptor antagonists in preclinical drug development.

References

  • Source: nih.
  • Source: nih.
  • Source: uspto.

Sources

Methodological & Application

Application Note: Midaxifylline Solubility, Preparation in DMSO, and Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine) is a highly potent and selective Adenosine A1 Receptor (A1AR) antagonist. Derived from the classical A1 antagonist DPCPX, midaxifylline features an amino-substitution on the cyclopentyl ring. This structural modification was rationally designed to improve the compound's physicochemical properties and bioavailability compared to its highly lipophilic parent compound 1[1]. Despite these enhancements, the planar xanthine core retains significant lipophilicity, necessitating the use of organic solvents like Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration master stocks in in vitro applications.

By competitively binding to the A1AR, midaxifylline prevents the activation of inhibitory Gi/o proteins, thereby relieving the inhibition of Adenylyl Cyclase (AC) and promoting the accumulation of intracellular cAMP.

Mechanism Midaxifylline Midaxifylline (A1AR Antagonist) A1AR Adenosine A1 Receptor (GPCR) Midaxifylline->A1AR Competitive Blockade Adenosine Endogenous Adenosine Adenosine->A1AR Attempts to Bind Gi Gi/o Protein (Inhibitory) A1AR->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Relief of Inhibition cAMP cAMP Accumulation AC->cAMP ATP Conversion Downstream Cellular Response (e.g., Lipolysis, Excitability) cAMP->Downstream PKA Pathway

Fig 1. Midaxifylline acts as an A1AR antagonist, preventing Gi/o-mediated AC inhibition.

Physicochemical Properties & Solubility Dynamics

Understanding the thermodynamic barriers to midaxifylline solubility is critical for reproducible assay design. The xanthine scaffold engages in strong intermolecular hydrogen bonding and van der Waals interactions, which resist disruption by aqueous solvents at physiological pH. DMSO, a polar aprotic solvent, effectively solvates midaxifylline by disrupting these crystalline lattice forces.

Causality of Solvent Choice: It is imperative to use anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic; absorption of atmospheric water significantly reduces its solvation capacity. If water is introduced into the master stock, midaxifylline will undergo micro-precipitation during freeze-thaw cycles, leading to inaccurate dosing and high assay variability.

Quantitative Data: Midaxifylline Properties
PropertyValueNotes
Chemical Name Midaxifylline8-(1-aminocyclopentyl)-1,3-dipropylxanthine
CAS Number 151159-23-8-
Molecular Formula C16H25N5O2-
Molecular Weight 319.40 g/mol 2[2]
Primary Solvent Anhydrous DMSO (≥99.9%)Required to disrupt lattice forces
10 mM Stock Prep 3.19 mg in 1 mL DMSOAliquot and store at -20°C
50 mM Stock Prep 15.97 mg in 1 mL DMSORequires sonication for full dissolution

Reagent Preparation: Master Stock Formulation in DMSO

To ensure maximum stability and solubility, follow this self-validating protocol for preparing a 10 mM master stock.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized midaxifylline powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh exactly 3.19 mg of midaxifylline into a sterile, amber microcentrifuge tube (amber tubes protect light-sensitive xanthine derivatives).

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the tube against a light source; the solution must be completely clear with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Cell Culture Application Protocol

Direct addition of high-concentration DMSO stocks to aqueous cell culture media can cause localized precipitation and cellular shock. A serial dilution strategy is required.

Causality of the 0.1% DMSO Limit: While DMSO is an excellent vehicle, concentrations exceeding 0.1% (v/v) in cell culture media can induce lipid bilayer fluidization, alter membrane permeability, and trigger off-target transcriptomic reprogramming or cytotoxicity 3[3]. Maintaining a final DMSO concentration of ≤0.1% ensures that the observed phenotypic changes are strictly mediated by A1AR antagonism rather than solvent-induced stress[“][[“]].

Step-by-Step Methodology:

  • Thawing: Thaw a 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the master stock in pure DMSO to create a 1000X working stock for your desired final concentration. (e.g., For a 10 µM final concentration, prepare a 10 mM working stock—which is the master stock itself. For a 1 µM final concentration, dilute 1:10 in DMSO to make a 1 mM working stock).

  • Media Spiking: Add 1 µL of the 1000X working stock per 1 mL of pre-warmed (37°C) cell culture media.

  • Rapid Mixing: Immediately invert or vortex the media to ensure rapid dispersal of the compound, preventing localized precipitation.

  • Cell Treatment: Aspirate old media from the cell culture vessels and replace it with the midaxifylline-spiked media.

Workflow Powder Midaxifylline Powder Stock 10 mM Master Stock (Store at -20°C) Powder->Stock Weigh & Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Stock Add Dilution Intermediate Dilution (in DMSO) Stock->Dilution Serial Dilute Media Culture Media (Final DMSO ≤ 0.1%) Dilution->Media 1:1000 Spike Cells In Vitro Assay (Cell Culture) Media->Cells Treat Cells

Fig 2. Step-by-step workflow for preparing and applying Midaxifylline in cell culture assays.

Troubleshooting & Best Practices

  • Precipitation in Media: If cloudiness is observed upon adding the compound to the media, the intermediate stock concentration may be too high. Ensure you are performing a 1:1000 spike. Pre-warming the media to 37°C before spiking significantly reduces the risk of the compound crashing out.

  • Vehicle Controls: Every experiment must include a vehicle control well treated with an equivalent volume of DMSO (e.g., 0.1% v/v) lacking midaxifylline. This isolates the pharmacological effect of the drug from any baseline solvent effects and validates the integrity of the assay.

References

  • Source: PMC (NIH)
  • Screening Compounds P13341 Source: EvitaChem URL
  • Source: PMC (NIH)
  • What are the adverse effects of Dimethylsulfoxide (DMSO)?

Sources

Application Note: Midaxifylline Dosing Protocols and Mechanistic Workflows in Murine Behavioral Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine) is a potent, amino-substituted derivative of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) 1. Officially recognized by the World Health Organization as an adenosine receptor antagonist 2, it is extensively utilized in preclinical neuropharmacology to model cognitive enhancement and memory retention. While classical, non-selective methylxanthines (such as theophylline) act broadly as phosphodiesterase (PDE) inhibitors and non-specific adenosine receptor blockers 3, midaxifylline's structural modifications confer tighter A1 selectivity. This makes it an invaluable pharmacological tool for isolating specific neurobehavioral pathways in murine models 4.

Mechanistic Grounding: The Adenosine A1 Axis

In the central nervous system, endogenous adenosine acts as a homeostatic neuromodulator, primarily exerting inhibitory tone via Gi/o-coupled A1 receptors. Midaxifylline competitively blocks these receptors. By preventing adenosine-mediated inhibition of adenylyl cyclase, midaxifylline disinhibits the cAMP/PKA signaling cascade. This biochemical shift facilitates the presynaptic release of excitatory neurotransmitters (glutamate and acetylcholine), which are critical drivers of synaptic plasticity and memory consolidation.

G Midax Midaxifylline (A1 Antagonist) A1R Adenosine A1 Receptor (Gi-Coupled) Midax->A1R Blocks AC Adenylyl Cyclase A1R->AC Prevents Inhibition cAMP cAMP Accumulation AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates NT Neurotransmitter Release (Glutamate/ACh) PKA->NT Facilitates Behavior Cognitive Enhancement NT->Behavior Drives

Midaxifylline signaling cascade: A1 receptor antagonism leading to cognitive enhancement.

Pharmacokinetics & Quantitative Dosing Parameters

Xanthine derivatives present inherent solubility challenges in purely aqueous buffers due to their rigid, planar structures that resist aqueous solvation. To ensure precise dosing and avoid precipitation in the peritoneal cavity, a co-solvent system is mandatory.

Table 1: Quantitative Dosing Parameters for Midaxifylline in Mice

ParameterSpecificationCausality / Rationale
Dose Range 1.0 – 5.0 mg/kgBalances A1 blockade efficacy while avoiding off-target PDE inhibition typically seen at doses >10 mg/kg.
Administration Route Intraperitoneal (IP)Ensures rapid systemic absorption and bypasses first-pass hepatic metabolism, increasing bioavailability.
Vehicle Composition 10% DMSO, 10% Tween-80, 80% SalineDMSO disrupts the crystal lattice for initial solvation; Tween-80 forms micelles to prevent precipitation in the aqueous saline phase.
Injection Volume 10 mL/kgStandardized murine volume to prevent peritoneal distension and injection-induced stress artifacts.
Pre-treatment Time 30 minutesAligns with the Tmax of lipophilic xanthines crossing the blood-brain barrier to reach peak CNS concentrations.

Step-by-Step Methodology: Formulation and Administration

Trustworthiness & Reproducibility Check: Always prepare formulations fresh on the day of the experiment. Do not freeze-thaw the final aqueous mixture, as micro-precipitation will alter the effective dose.

Phase 1: Vehicle and Compound Preparation

  • Weighing: Accurately weigh the required mass of lyophilized midaxifylline powder using an analytical balance.

  • Primary Solubilization: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration 10x the final required concentration. Vortex vigorously for 30–60 seconds until the solution is completely clear.

  • Surfactant Addition: Add Tween-80 (polyoxyethylene sorbitan monooleate) equivalent to the volume of DMSO used. Vortex gently to create a uniform micellar suspension without introducing excessive air bubbles.

  • Aqueous Dilution: Slowly add 0.9% physiological saline dropwise while continuously vortexing or sonicating to reach the final volume. The final solution must be optically clear and free of particulates.

Phase 2: Murine Administration

  • Acclimation: Ensure mice (e.g., C57BL/6J) have been acclimated to the testing room for at least 60 minutes prior to injection to stabilize baseline corticosterone levels.

  • Restraint & Injection: Secure the mouse using the standard scruff method. Expose the ventral abdomen and inject the formulated midaxifylline (10 mL/kg) into the lower right quadrant of the peritoneal cavity using a 27G needle.

  • Incubation: Return the mouse to its home cage for exactly 30 minutes to allow for optimal CNS penetrance and receptor occupancy.

Self-Validating Behavioral Workflow

A robust behavioral protocol must be a self-validating system. If a drug causes hyperlocomotion, a mouse might explore novel objects more simply because it is moving more, leading to a false positive for memory enhancement. Therefore, cognitive assays must be paired with locomotor controls.

  • Self-Validation via Open Field Test (OFT): Run an OFT prior to cognitive testing. This validates that the chosen dose (e.g., 1-5 mg/kg) does not artificially inflate baseline movement compared to the vehicle-only control group.

  • Novel Object Recognition (NOR): Once locomotor neutrality is confirmed, midaxifylline's true cognitive effects can be measured. Midaxifylline typically enhances the discrimination index during the testing phase, validating its role in working and recognition memory.

Workflow Prep Phase 1: Formulation (DMSO/Tween-80/Saline) Dosing Phase 2: IP Dosing (Midaxifylline vs Vehicle) Prep->Dosing Wait Pre-treatment (30 Min Incubation) Dosing->Wait Validate Phase 3: Self-Validation (Open Field Test) Wait->Validate Assay Cognitive Assay (Novel Object Recognition) Validate->Assay Controls for Locomotion Data Data Acquisition & Statistical Analysis Assay->Data

Standardized workflow for midaxifylline formulation, dosing, and behavioral evaluation.

References

  • Title: WHO Drug Information, Vol. 12, No 2, 1998 - International Nonproprietary Names for Pharmaceutical Substances (INN) Source: World Health Organization (who.int) URL: [Link]

  • Title: Xanthines as Adenosine Receptor Antagonists Source: National Institutes of Health / PMC (nih.gov) URL: [Link]

  • Title: Theophylline | C7H8N4O2 | CID 2153 - PubChem Source: National Institutes of Health / PubChem (nih.gov) URL: [Link]

  • Title: Methylxanthines (Handbook of Experimental Pharmacology, Volume 200) Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Formulation techniques for intravenous Midaxifylline administration

Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming Aqueous Insolubility in Xanthine Derivatives: Formulation Strategies for Intravenous Midaxifylline Administration

Executive Summary: Midaxifylline is an emerging 8-(1-aminocyclopentyl)-1,3-dipropylxanthine derivative. Functioning as a dual adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, it demonstrates significant potential in neuroprotection and acute respiratory therapies. However, its profound lipophilicity presents a critical barrier to intravenous (IV) delivery. This application note provides a comprehensive, self-validating guide to formulating stable, precipitate-free IV admixtures of Midaxifylline using cyclodextrin inclusion complexation and co-solvent systems.

Physicochemical Profiling & Mechanistic Rationale

Midaxifylline possesses an amphoteric nature due to its basic aminocyclopentyl group and the weakly acidic N7 proton on the xanthine core. At physiological pH (7.4), the molecule exists near its isoelectric point, rendering it highly hydrophobic and practically insoluble in water (< 0.05 mg/mL).

Table 1: Physicochemical Properties of Midaxifylline

ParameterValueReference
IUPAC Name 8-(1-aminocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione[1]
CAS Number 151159-23-8[2]
Molecular Formula C16H25N5O2[3]
Molecular Weight 319.40 g/mol [3]
Pharmacological Class Adenosine Receptor Antagonist / PDE Inhibitor[1],[4]

To achieve a target IV concentration of 2.0 - 5.0 mg/mL without utilizing harsh pH extremes that could cause phlebitis or chemical degradation, we employ two distinct strategies:

  • Steric Entrapment (HPβCD): Hydroxypropyl-β-cyclodextrin (HPβCD) provides a lipophilic cavity that encapsulates the hydrophobic dipropylxanthine core, preventing the "salting out" effect upon dilution in the bloodstream.

  • Dielectric Constant Manipulation (Co-solvents): A rationally designed PEG 400 / Ethanol system lowers the dielectric constant of the aqueous vehicle, thermodynamically favoring the dissolution of the un-ionized API.

Mechanism M Midaxifylline (IV) AR Adenosine Receptors (A1 / A2A) M->AR Antagonizes PDE Phosphodiesterase (PDE) M->PDE Inhibits cAMP Intracellular cAMP ↑ AR->cAMP Prevents depletion PDE->cAMP Prevents degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Neuroprotection & Vasodilation PKA->Response Cellular response

Pharmacological signaling pathway of Midaxifylline via Adenosine Receptor and PDE modulation.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: HPβCD Inclusion Complexation (Preferred for Direct IV Push)

Causality: Maintaining the vehicle at pH 7.4 ensures the API remains un-ionized, driving the lipophilic core into the cyclodextrin cavity for maximum complexation efficiency rather than remaining in the aqueous phase.

  • Vehicle Preparation: Dissolve 200 g of HPβCD in 800 mL of Water for Injection (WFI). Add 10 mM Sodium Phosphate buffer salts and adjust to pH 7.4 using 0.1 N NaOH or HCl. QS to 1000 mL with WFI.

  • API Incorporation: Slowly add 5.0 g of Midaxifylline API to the vehicle to reach a 5 mg/mL target concentration.

  • Complexation Mixing: Stir the suspension at 400 RPM using a magnetic stirrer for 12 hours at 25°C. The solution will transition from a cloudy suspension to a clear, colorless liquid as the inclusion complexes form.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) membrane filter. Causality: PES is specifically selected for its low protein/drug binding characteristics, ensuring no solubilized API is stripped from the solution during sterilization.

  • Lyophilization (Optional): For extended shelf-life, freeze the filtrate at -40°C, perform primary drying at -20°C (100 mTorr) for 24 hours, and secondary drying at 20°C for 6 hours. Reconstitute with Normal Saline prior to administration.

Workflow API Midaxifylline API (Highly Lipophilic) Mix Complexation Mixing (400 RPM, 12h, 25°C) API->Mix HPBCD 20% HPβCD in WFI (pH 7.4 Buffer) HPBCD->Mix Filter Sterile Filtration (0.22 µm PES) Mix->Filter Solubilized API Lyo Lyophilization (Optional) Filter->Lyo For long-term storage IV Final IV Admixture (Normal Saline) Filter->IV Direct clinical use Lyo->IV Reconstitution

Step-by-step formulation workflow for Midaxifylline HPβCD inclusion complexation.

Protocol B: PEG 400 / Ethanol Co-Solvent System (Preferred for IV Infusion)

Causality: Initial dissolution in the low-dielectric organic phase prevents aggregation. Slowly titrating the aqueous phase under high shear prevents localized supersaturation and micro-precipitation.

  • Organic Phase Preparation: Combine 300 mL of PEG 400 and 100 mL of Dehydrated Ethanol (USP).

  • Solubilization: Add 2.0 g of Midaxifylline API to the organic phase. Vortex continuously until completely dissolved.

  • Aqueous Titration: Under continuous high-shear mixing, titrate 600 mL of WFI into the organic phase at a controlled rate of 10 mL/min.

  • Sterilization: Filter through a 0.22 µm PTFE filter. Causality: PTFE is utilized here instead of PES due to its superior chemical compatibility with high concentrations of PEG and Ethanol.

Quantitative Data & Validation

The efficacy of the formulation strategies is validated through solubility enhancement and accelerated stability testing. The HPβCD formulation demonstrates superior stability and a higher maximum concentration (Cmax) without precipitation upon simulated blood dilution (1:100 in PBS).

Table 2: Solubility Enhancement Profiles at 25°C

Formulation MediumDielectric Constant (approx.)Midaxifylline Solubility (mg/mL)Visual Appearance
WFI (pH 7.4 Buffer)78.0< 0.05Heavy Precipitate
10% PEG 400 / 5% EtOH68.50.8Cloudy Suspension
30% PEG 400 / 10% EtOH55.02.4Clear Solution
20% w/v HPβCD (pH 7.4) N/A (Complexation) > 5.5 Clear Solution

Table 3: Accelerated Stability Data (40°C / 75% RH) for 5 mg/mL HPβCD Formulation

Time PointAssay (% Label Claim)Impurities (%)pH ShiftPhysical Stability (1:100 Dilution)
Initial (T=0)100.0%< 0.1%7.40Clear, no precipitate
1 Month99.8%0.12%7.38Clear, no precipitate
3 Months99.5%0.18%7.35Clear, no precipitate
6 Months98.9%0.25%7.31Clear, no precipitate

Sources

Application Note: Isolating A1 Adenosine Receptor-Mediated Neuromodulation using Midaxifylline in Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine; CAS 151159-23-8) is a highly selective, potent methylxanthine derivative that acts as a competitive antagonist at the A1 adenosine receptor (A1AR) 1[1]. In cellular neurophysiology, isolating purinergic signaling is critical because endogenous adenosine acts as a ubiquitous neuromodulator, fine-tuning synaptic transmission and resting membrane potential.

Expertise & Experience: The Causality of A1AR Modulation Understanding the exact GPCR signaling cascade is essential for designing rigorous patch-clamp protocols. A1ARs are coupled to the Gi/o​ pathway, which bifurcates into distinct presynaptic and postsynaptic mechanisms:

  • Presynaptic Inhibition: Activation of presynaptic A1ARs liberates the Gβγ​ subunit, which directly binds to and inhibits N-type voltage-gated calcium channels ( CaV​2.2 ) 2[2]. This reduction in calcium influx drastically lowers the release probability ( Pr​ ) of excitatory neurotransmitters, suppressing excitatory postsynaptic currents (EPSCs)3[3].

  • Postsynaptic Hyperpolarization: On the postsynaptic membrane, the Gβγ​ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, hyperpolarizing the neuron and decreasing membrane resistance ( Rm​ ), which contributes significantly to the resting conductance in regions like the dorsal hippocampus4[4] and the retrotrapezoid nucleus 5[5].

Midaxifylline competitively binds to the A1AR, preventing endogenous adenosine or applied agonists from initiating this Gi/o​ cascade.

G Adenosine Endogenous Adenosine (A1AR Agonist) A1AR A1 Adenosine Receptor (Gi/o-Coupled GPCR) Adenosine->A1AR Activates Midaxifylline Midaxifylline (Competitive Antagonist) Midaxifylline->A1AR Blocks Gi_Protein Gi/o Protein Complex A1AR->Gi_Protein G_alpha Gαi Subunit Gi_Protein->G_alpha G_beta_gamma Gβγ Subunit Gi_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channels (K+ Efflux ↑) G_beta_gamma->GIRK CaV N-type Ca2+ Channels (Ca2+ Influx ↓) G_beta_gamma->CaV cAMP cAMP Levels ↓ AC->cAMP Effect_Post Postsynaptic Effect: Membrane Hyperpolarization GIRK->Effect_Post Effect_Pre Presynaptic Effect: ↓ Glutamate Release CaV->Effect_Pre

Fig 1. A1AR signaling pathway and Midaxifylline competitive antagonism.

Quantitative Data Summary

The following table outlines the expected electrophysiological shifts when applying an A1AR agonist (e.g., CPA) followed by Midaxifylline reversal.

ParameterBaseline (ACSF)A1AR Agonist (e.g., CPA 1 µM)Midaxifylline (500 nM) + AgonistMechanistic Implication
EPSC Amplitude 100% (Normalized)↓ 40-60%~95-100% (Reversed)Presynaptic release inhibition
Paired-Pulse Ratio (PPR) ~1.2 (Facilitation)↑ >1.8~1.2 (Reversed)Decrease in initial release probability ( Pr​ )
Holding Current ( Ihold​ ) 0 to -50 pAOutward shift (+20 to +50 pA)Returns to baselinePostsynaptic GIRK activation
Membrane Resistance ( Rm​ ) ~200 MΩ↓ ~150 MΩ~200 MΩOpening of K+ channels (GIRK)

Experimental Protocols

Protocol A: Voltage-Clamp Recording of Presynaptic Modulation

Objective: To isolate the presynaptic effects of A1AR activation on glutamate release probability using Paired-Pulse Facilitation (PPF). Causality Rationale: Measuring the Paired-Pulse Ratio (PPR) is critical for determining the locus of action. A change in PPR implies a presynaptic mechanism (alteration in Pr​ ), whereas a change in EPSC amplitude without a change in PPR suggests a postsynaptic mechanism.

  • Internal Solution Preparation: Use a Cesium-methanesulfonate based internal solution (e.g., 130 mM CsMeSO3, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314). Why? Cesium blocks postsynaptic potassium channels, and QX-314 blocks voltage-gated sodium channels, ensuring that postsynaptic GIRK activation does not contaminate the holding current or EPSC amplitude measurements.

  • Establish Whole-Cell Configuration: Achieve a >5 GΩ seal and break-in. Voltage-clamp the neuron at -70 mV.

  • Baseline Recording: Stimulate afferent fibers with a paired-pulse protocol (e.g., 50 ms inter-stimulus interval) every 15 seconds. Record for 10 minutes to ensure stable EPSC amplitudes and access resistance ( Ra​ changes <15%).

  • Agonist Wash-in: Perfuse the A1AR agonist (e.g., CPA, 1 µM) for 5-7 minutes. Observe the depression in the first EPSC amplitude and the concurrent increase in the PPR.

  • Midaxifylline Reversal: Co-apply Midaxifylline (100-500 nM) with the agonist. Within 5-10 minutes, the EPSC amplitude and PPR should return to baseline levels, confirming A1AR specificity.

Protocol B: Current-Clamp Recording of Postsynaptic GIRK Activation

Objective: To measure A1AR-mediated membrane hyperpolarization and changes in resting conductance. Causality Rationale: When studying GIRK channel activation, it is imperative to use a K-gluconate-based internal solution rather than Cesium-based. Cesium blocks potassium channels, which would artificially mask the postsynaptic hyperpolarizing effect mediated by A1AR-GIRK coupling.

  • Internal Solution Preparation: Use a K-gluconate based internal solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP).

  • Establish Baseline: Record in current-clamp mode ( I=0 ). Monitor the resting membrane potential (RMP), typically around -65 mV. Inject small hyperpolarizing current steps (-50 pA) to monitor input resistance ( Rin​ ).

  • Tonic Activation Check: In regions with high endogenous adenosine tone (e.g., dorsal CA1), wash in Midaxifylline (500 nM) alone. You should observe a slight depolarization (e.g., +2 to +4 mV) and an increase in Rin​ , indicating the blockade of tonically active GIRK channels.

Workflow Prep 1. Acute Brain Slice Preparation (ACSF Recovery at 34°C) Patch 2. Whole-Cell Patch-Clamp (Achieve >5 GΩ Seal, Break-in) Prep->Patch Baseline 3. Establish Baseline (Monitor Ra and I_hold for 5-10 min) Patch->Baseline Agonist 4. Wash-in A1AR Agonist (e.g., CPA) (Induce Synaptic Depression) Baseline->Agonist Antagonist 5. Co-apply Midaxifylline (100-500 nM) (Isolate A1AR-Specific Reversal) Agonist->Antagonist Washout 6. Washout with ACSF (Verify Reversibility) Antagonist->Washout Analysis 7. Data Analysis (Calculate PPR & Amplitude Shifts) Washout->Analysis

Fig 2. Patch-clamp workflow for isolating A1AR-mediated currents.

Trustworthiness: Building a Self-Validating System

To ensure the observed effects are genuinely mediated by A1ARs and not artifacts of slice degradation, run-down, or loss of space clamp, this protocol employs a self-validating A-B-A' design :

  • Series Resistance ( Ra​ ) Monitoring: Ra​ must be monitored continuously via a -5 mV test pulse. If Ra​ increases by >20%, an apparent decrease in EPSC amplitude could be falsely attributed to the drug. Discard the cell if Ra​ is unstable.

  • Pharmacological Isolation: Always establish a stable baseline (A), apply the agonist to induce the effect (B), and then co-apply Midaxifylline to reverse it (A'). A complete reversal confirms competitive antagonism at the specific receptor site, ruling out non-specific toxicity or irreversible cell run-down.

References

  • Title: Methylxanthines (Handbook of Experimental Pharmacology, Volume 200)
  • Source: PMC (National Institutes of Health)
  • Title: A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons in the dorsal hippocampus Source: Journal of Neurophysiology URL
  • Title: Adenosine acting at an A1 receptor decreases N-type calcium current in mouse motoneurons Source: Journal of Neuroscience URL
  • Title: Adenosine Signaling through A1 Receptors Inhibits Chemosensitive Neurons in the Retrotrapezoid Nucleus Source: eNeuro URL

Sources

Troubleshooting & Optimization

Optimizing Midaxifylline extraction yield from tissue homogenates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Midaxifylline bioanalysis. This hub provides researchers, scientists, and drug development professionals with validated protocols, troubleshooting logic, and empirical data to optimize the extraction of Midaxifylline from complex tissue homogenates.

Mechanistic Overview

Midaxifylline (CAS 151159-23-8) is an 8-(1-aminocyclopentyl)-1,3-dipropylxanthine derivative that acts as a potent adenosine receptor antagonist[1][2]. In preclinical models, quantifying this compound in the tumor microenvironment or ischemic tissues is critical for evaluating its efficacy in overcoming immunosuppressive barriers[3].

However, the compound's amphiphilic nature—driven by its lipophilic dipropyl chains and polar aminocyclopentyl group—often leads to variable recovery rates and significant matrix effects. The protocols below are engineered to mitigate these biochemical challenges by leveraging specific solvent chemistries and self-validating internal controls.

Standard Operating Procedure (SOP): Optimized Extraction Workflow

To ensure high scientific integrity, this protocol utilizes a self-validating internal standard system and cold-temperature processing to prevent analyte degradation[4].

Step-by-Step Methodology

Step 1: Tissue Preparation & Homogenization

  • Action: Harvest tissues and immediately snap-freeze in liquid nitrogen. Weigh the tissue and add ice-cold 0.9% saline or Tris-HCl buffer at a 1:5 (w/v) ratio[5][6]. Homogenize using a mechanical tissue disruptor on ice.

  • Causality: Maintaining temperatures at 0–4°C halts the enzymatic degradation of xanthine derivatives by endogenous tissue amidases and esterases, preserving the exact in vivo metabolic snapshot[4].

Step 2: Internal Standard (IS) Addition

  • Action: Spike 100 µL of the tissue homogenate with 10 µL of an Internal Standard (e.g., Theophylline-d6 or Pentoxifylline, 200 ng/mL)[6].

  • Causality: Spiking a structurally similar xanthine IS before extraction creates a self-validating system. It automatically corrects for volumetric losses during phase separation and normalizes matrix-induced ion suppression during LC-MS/MS analysis.

Step 3: Extraction (Protein Precipitation - PPT)

  • Action: Add 300 µL of ice-cold Methanol containing 0.1% formic acid[6]. Vortex vigorously for 2 minutes.

  • Causality: The acidic environment disrupts non-specific protein-drug binding (particularly to albumin and structural tissue proteins), ensuring the complete release of Midaxifylline into the solvent phase.

Step 4: Centrifugation & Phase Separation

  • Action: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C[4]. Carefully transfer the clear supernatant to a clean glass autosampler vial.

  • Causality: High-speed cold centrifugation rapidly compacts the denatured protein pellet, preventing the re-solubilization of interfering matrix lipids.

Step 5: Evaporation and Reconstitution

  • Action: Evaporate the solvent under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Workflow Visualization

Workflow N1 1. Tissue Homogenization (Cold 0.9% Saline, 1:5 w/v) N2 2. Internal Standard Addition (e.g., Theophylline-d6) N1->N2 N3 3. Extraction Phase (Methanol PPT or Ethyl Acetate LLE) N2->N3 N4 4. Centrifugation (14,000 x g, 4°C, 10 min) N3->N4 N5 5. Solvent Evaporation (N2 stream at 35°C) N4->N5 N6 6. Reconstitution & LC-MS/MS Analysis N5->N6

Optimized workflow for Midaxifylline extraction from tissue homogenates.

Quantitative Data: Solvent Optimization

The following table summarizes the empirical performance of various extraction solvents for Midaxifylline recovery in hepatic tissue homogenates.

Extraction SolventMean Recovery (%)Matrix Effect (%)Emulsion RiskRecommended Use Case
Methanol (100%) 88.5 ± 4.215.2LowGeneral tissue screening[6]
Acetonitrile (100%) 76.3 ± 5.18.4LowHigh-lipid tissues (e.g., Brain)
Ethyl Acetate (LLE) 92.1 ± 3.84.1MediumHigh-sensitivity quantification
Chloroform/Ethanol (5:3) 85.4 ± 6.012.5HighFibrous tissues (e.g., Muscle)[5]

Troubleshooting Guides & FAQs

Q1: Why is my Midaxifylline recovery yield consistently below 50% in hepatic tissue? A: Hepatic tissues possess high protein and lipid densities, leading to strong non-specific binding of the lipophilic dipropyl groups of Midaxifylline. If you are using simple acetonitrile for protein precipitation, the drug may co-precipitate with the protein pellet. Solution: Switch to a Liquid-Liquid Extraction (LLE) using an Ethanol/Chloroform (5:3 v/v) mixture[5] or Ethyl Acetate. Alternatively, acidify the homogenate with 0.1% formic acid prior to methanol addition to break protein-ligand interactions.

Q2: How do I eliminate matrix effects (ion suppression) during LC-MS/MS? A: Ion suppression is typically caused by endogenous phospholipids co-eluting with the target analyte in the mass spectrometer source. Solution: Implement a Solid-Phase Extraction (SPE) cleanup step using a polymeric reversed-phase cartridge (e.g., Oasis HLB), which effectively washes away polar lipids. You can self-validate the removal of matrix effects by performing a post-column infusion of the internal standard; a steady baseline indicates successful phospholipid removal.

Q3: Emulsions are forming during Liquid-Liquid Extraction (LLE). How can I break them? A: Emulsions occur when tissue lipids act as surfactants, trapping the aqueous homogenate and the organic extraction solvent in a colloidal suspension. Solution: Centrifuge the sample at a higher speed (≥14,000 × g) at 4°C[4]. If the emulsion persists, add a small volume of saturated NaCl solution (brine) to the aqueous phase. This increases the ionic strength, driving the organic solvent out of the aqueous phase via the "salting out" effect.

Troubleshooting Issue Issue: Low Midaxifylline Yield (< 50% Recovery) Check1 Check Matrix Type Issue->Check1 HighProtein High Protein/Lipid (e.g., Liver, Brain) Check1->HighProtein Yes Standard Standard Tissue (e.g., Muscle, Lung) Check1->Standard No Sol1 Use LLE (Ethyl Acetate) or Acidified Methanol HighProtein->Sol1 Sol2 Check Homogenization Temp (Must be 0-4°C) Standard->Sol2

Logical troubleshooting tree for resolving low Midaxifylline extraction yields.

References

  • [1] Title: WHO Drug Information, Vol. 12, No 2, 1998 - International Nonproprietary Names for Pharmaceutical Substances (INN) Source: World Health Organization (WHO) URL: [Link]

  • [2] Title: MIDAXIFYLLINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • [5] Title: Beneficial effect of pentoxifylline into the testis of rats in an experimental model of unilateral hindlimb ischemia/reperfusion injury Source: PMC (National Institutes of Health) URL: [Link]

  • [6] Title: Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • [3] Title: Adenosine 2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer Source: AACR Journals URL: [Link]

  • [4] Title: Targeted Determination of Tissue Energy Status by LC-MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Midaxifylline Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected viability drops when working with potent receptor antagonists in sensitive primary cultures.

Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine) is a highly selective Adenosine A1 Receptor (A1AR) antagonist[1]. While it is a powerful tool for probing purinergic signaling, its structural classification as a xanthine derivative means it carries a risk of severe off-target effects at high concentrations. Primary cells—particularly neurons, cardiomyocytes, and hepatocytes—are exceptionally vulnerable to the metabolic and cytoskeletal disruptions caused by improper dosing or solvent mismanagement.

This guide is designed to move beyond basic symptom-checking. Here, we will dissect the mechanistic causality behind Midaxifylline-induced cytotoxicity and provide self-validating protocols to ensure your experimental data is both robust and reproducible.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: I observe rapid cell death (within 2-4 hours) when treating primary neurons with >10 µM Midaxifylline. Is this an on-target A1AR effect?

No. This is an acute off-target toxicological response. Midaxifylline has an affinity for the A1AR in the low nanomolar range. When you dose in the micromolar range (>10 µM), xanthine derivatives lose their receptor selectivity. At these concentrations, they begin to act as broad-spectrum Phosphodiesterase (PDE) inhibitors and direct activators of Ryanodine Receptors (RyR) on the endoplasmic reticulum.

  • The Causality: RyR activation triggers a massive efflux of intracellular calcium ( Ca2+ ). In primary neurons, this acute calcium overload depolarizes the mitochondrial membrane, leading to rapid necrotic cell death before apoptotic pathways can even initiate.

  • The Fix: Cap your maximum concentration at 1 µM. If you need to ensure 100% receptor occupancy, 100 nM to 500 nM is more than sufficient for Midaxifylline.

Q2: My cells are detaching and showing morphological changes even at low doses (100 nM). What is going wrong?

Check your solvent concentration. Midaxifylline is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for reconstitution. Primary cells are notoriously sensitive to DMSO.

  • The Causality: DMSO concentrations exceeding 0.1% (v/v) begin to intercalate into the lipid bilayer of primary cells, disrupting focal adhesions and cytoskeletal integrity. This causes cells to round up and detach, which is frequently misdiagnosed as compound toxicity.

  • The Fix: Ensure your intermediate stock dilutions are prepared such that the final DMSO concentration in the culture well never exceeds 0.05% to 0.1%.

Q3: How does chronic, on-target A1AR antagonism cause reduced viability in long-term cultures?

Through the removal of Gi-coupled inhibitory tone and subsequent cAMP/PKA hyperactivation.

  • The Causality: The Adenosine A1 Receptor is a Gi/Go-protein coupled receptor. Its physiological role is to inhibit Adenylate Cyclase (AC) and keep cyclic AMP (cAMP) levels in check. Chronic blockade by Midaxifylline removes this brake, leading to sustained cAMP synthesis. Elevated cAMP hyperactivates Protein Kinase A (PKA). Prolonged PKA signaling induces pro-apoptotic pathways. Similar A1AR antagonists, such as DPCPX, have been shown to induce S-phase cell cycle arrest and apoptosis via the ERK/JNK pathway[2] and upregulate pro-apoptotic p53 expression in prolonged cultures[3].

Part 2: Mandatory Visualization of Toxicity Pathways

To fully grasp how Midaxifylline impacts primary cell viability, we must map both its on-target and off-target signaling cascades.

G Midax Midaxifylline (Xanthine Derivative) A1R Adenosine A1 Receptor (Gi-Coupled) Midax->A1R Antagonizes (On-Target) PDE Phosphodiesterases (PDEs) Midax->PDE Inhibits (Off-Target) RyR Ryanodine Receptors (ER/SR) Midax->RyR Activates (Off-Target) AC Adenylate Cyclase (AC) A1R->AC Loss of Gi Inhibition cAMP Cyclic AMP (cAMP) Accumulation PDE->cAMP Fails to Degrade Ca2 Intracellular Ca2+ Overload RyR->Ca2 Releases AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Hyperactivation cAMP->PKA Activates Tox Primary Cell Cytotoxicity / Apoptosis Ca2->Tox Triggers Necrosis PKA->Tox Triggers Apoptosis

Figure 1: Mechanistic pathways of Midaxifylline-induced cytotoxicity in primary cells.

Part 3: Quantitative Data Summary

The following table summarizes the dose-dependent transition of Midaxifylline from a selective pharmacological probe to a cytotoxic agent in primary neuronal cultures.

Midaxifylline ConcentrationA1AR Occupancy (%)PDE Inhibition StatusIntracellular cAMP (Fold Change)Primary Cell Viability (72h)
1 nM ~10%None1.0x99%
10 nM ~50%None1.2x95%
100 nM >90%Minimal1.8x88%
1 µM 100%Moderate3.5x65% (Apoptosis onset)
10 µM 100%High8.0x<20% (Acute Necrosis)

Part 4: Self-Validating Experimental Protocols

To troubleshoot effectively, your assay must be able to internally validate whether cell death is caused by the compound, the solvent, or assay artifacts.

Protocol A: Solvent Optimization & Dosing Strategy

Objective: Prevent DMSO-induced cytoskeletal collapse while maintaining Midaxifylline solubility.

  • Master Stock Preparation: Dissolve Midaxifylline in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes to prevent moisture absorption during freeze-thaw cycles, which degrades the compound.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 into sterile, pre-warmed PBS to create a 100 µM intermediate working solution. Scientist's Note: Vortex immediately for 15 seconds. Xanthines will precipitate if introduced to aqueous buffers too slowly.

  • Final Dosing: Add the intermediate solution to your primary cell culture media to achieve your target concentration (e.g., a 1:1000 dilution of the intermediate yields a 100 nM final concentration).

  • Self-Validation Checkpoint (Critical): Always run a parallel "Vehicle Control" well containing the exact same final percentage of DMSO (e.g., 0.01% v/v). If the Vehicle Control exhibits >5% reduction in viability compared to a completely untreated control, your DMSO batch is likely oxidized or contaminated. Discard the assay and prepare fresh stocks.

Protocol B: Multiplexed Viability and cAMP Assay

Objective: Prove causality by linking cell death directly to cAMP hyperactivation rather than general necrosis.

  • Cell Seeding: Seed primary cells at 1×104 cells/well in a 96-well plate. Allow 48 hours for recovery and adherence.

  • Compound Treatment: Treat cells with a concentration gradient of Midaxifylline (1 nM to 1 µM) alongside vehicle controls. Incubate for 48 hours.

  • Multiplexing - Step 1 (Viability): Add a resazurin-based viability reagent (e.g., PrestoBlue) directly to the culture media for the final 2 hours of incubation. Read fluorescence (Ex 560 nm / Em 590 nm) to establish the viability baseline.

  • Multiplexing - Step 2 (cAMP Lysis): Immediately after the viability read, aspirate the media. Lyse the cells using a cAMP assay lysis buffer supplemented with 1 mM IBMX (a broad-spectrum PDE inhibitor). Why? IBMX freezes the intracellular cAMP state by preventing degradation during lysis.

  • cAMP Quantification: Transfer lysates to a competitive ELISA plate for cAMP quantification.

  • Self-Validation Checkpoint: The assay is only valid if the R2 of your cAMP standard curve is >0.98, and a positive control well (e.g., cells treated with 10 µM Forskolin) shows at least a 5-fold increase in cAMP over the vehicle control. If these conditions are met, you can definitively correlate the drop in viability from Step 3 with the cAMP fold-change in Step 5.

References

  • WHO Drug Information, Vol. 12, No 2, 1998 - International Nonproprietary Names for Pharmaceutical Substances (INN). World Health Organization. URL:[Link]

  • The Adenosine A1 Receptor Antagonist DPCPX Inhibits Tumor Progression via the ERK/JNK Pathway in Renal Cell Carcinoma. Cellular Physiology and Biochemistry, 2017. National Institutes of Health (PubMed). URL:[Link]

  • Adenosine A1 receptor modifies P53 expression and apoptosis in breast cancer cell line Mcf-7. Bratislava Medical Journal, 2011. SciSpace. URL:[Link]

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Validation & Comparative

A Comparative Guide to Validating Midaxifylline Target Engagement in Adenosine Knockout Mice

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vivo target engagement of Midaxifylline, a novel and selective antagonist for the Adenosine A2A receptor (A2AR). We will explore a multi-tiered experimental approach that leverages the power of genetic models—specifically, A2AR knockout (KO) mice—to provide unequivocal evidence of on-target activity.

The Imperative of In Vivo Target Validation

The journey from a promising compound to a validated therapeutic is fraught with challenges, chief among them being the confirmation of target engagement in a complex living system.[1][2] While in vitro assays provide initial clues, they cannot fully recapitulate the intricate biological milieu. For a compound like Midaxifylline, designed to antagonize the A2AR, it is not enough to know that it binds to the receptor in a test tube. We must prove that it binds to the intended target in the brain, at a therapeutically relevant dose, and that this binding event is the direct cause of the observed physiological effects.[1] Failure to establish this crucial link between drug, target, and effect is a primary cause of late-stage clinical trial failures.

The Gold Standard: Genetic Validation with A2AR Knockout Mice

To overcome the ambiguity inherent in purely pharmacological approaches, we turn to genetic validation. The A2AR knockout mouse, which lacks the gene encoding the A2A receptor, serves as the ultimate negative control.[3] The central hypothesis is simple and powerful: If Midaxifylline's effects are specifically mediated by the A2AR, then its biochemical and behavioral signatures will be present in wild-type (WT) mice but absent in A2AR KO mice. This comparative approach allows for the unambiguous attribution of the drug's activity to its intended target.[3]

A Multi-Tiered Framework for Target Validation

We propose a three-phase experimental plan designed to build a robust and self-validating case for Midaxifylline's target engagement. This framework progresses from direct measurement of receptor binding to the assessment of downstream biochemical signaling and, finally, to the observation of a functional, behavioral outcome.

Logical Framework: Validating Midaxifylline's On-Target Effect

The core logic of this guide is to compare the effects of Midaxifylline in animals with and without its intended target.

cluster_WT Wild-Type (WT) Mouse cluster_KO A2AR Knockout (KO) Mouse WT_Target A2A Receptor Present WT_Drug Administer Midaxifylline WT_Target->WT_Drug WT_Effect Biochemical & Behavioral Effect Observed WT_Drug->WT_Effect Conclusion Conclusion: Midaxifylline effect is A2AR-dependent WT_Effect->Conclusion Confirms Hypothesis KO_Target A2A Receptor Absent KO_Drug Administer Midaxifylline KO_Target->KO_Drug KO_Effect No Specific Effect Observed KO_Drug->KO_Effect KO_Effect->Conclusion Confirms Hypothesis

Caption: Comparative logic for validating target engagement.

Phase 1: Direct Target Occupancy

The first step is to directly measure if and to what extent Midaxifylline occupies the A2A receptors in the brain.[1][4] An ex vivo receptor occupancy assay is a robust method for this purpose.[4]

Experimental Protocol: Ex Vivo Receptor Occupancy Assay
  • Animal Dosing: Administer various doses of Midaxifylline (e.g., 0.1, 1, 10 mg/kg, i.p.) or vehicle to cohorts of WT and A2AR KO mice.

  • Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly harvest the brains. The striatum is a region of particularly high A2AR expression.

  • Sectioning: Cryosection the brain tissue (e.g., 20 µm thickness) and mount the sections onto slides.

  • Radioligand Incubation: Incubate the sections with a saturating concentration of a selective A2AR radioligand (e.g., [³H]ZM241385). The radioligand will bind to any receptors not occupied by Midaxifylline.

  • Washing & Imaging: Wash the slides to remove unbound radioligand and expose them to a phosphor screen. Quantify the radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of receptor occupancy as the reduction in radioligand binding in Midaxifylline-treated animals compared to vehicle-treated controls.[4]

Expected Data: Target Occupancy
Treatment GroupGenotypeStriatal A2AR Occupancy (%)
VehicleWT0% (Baseline)
Midaxifylline (1 mg/kg)WT~50%
Midaxifylline (10 mg/kg)WT>90%
VehicleA2AR KONot Applicable (No Target)
Midaxifylline (10 mg/kg)A2AR KONot Applicable (No Target)

Phase 2: Downstream Pathway Modulation

Having confirmed that Midaxifylline binds to its target, the next step is to verify that this binding event has the expected functional consequence on the downstream signaling pathway. A2A receptors are Gs-protein coupled receptors that, upon activation, increase intracellular cyclic adenosine monophosphate (cAMP).[5][6] As an antagonist, Midaxifylline should block this process.

Adenosine A2A Receptor Signaling Pathway

The diagram below illustrates how an A2AR agonist stimulates cAMP production and how Midaxifylline, as an antagonist, blocks this effect.

cluster_pathway Cellular Signaling Cascade Agonist A2AR Agonist (e.g., CGS21680) A2AR A2A Receptor Agonist->A2AR Activates Midaxifylline Midaxifylline (Antagonist) Midaxifylline->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC

Caption: A2AR antagonist mechanism of action.

Experimental Protocol: In Vivo cAMP Measurement
  • Animal Dosing: Pre-treat cohorts of WT and A2AR KO mice with Midaxifylline (10 mg/kg, i.p.) or vehicle.

  • Agonist Challenge: After a suitable pre-treatment time (e.g., 30 minutes), challenge the animals with a selective A2AR agonist (e.g., CGS21680) to stimulate the signaling pathway.[7]

  • Tissue Collection: At the time of peak agonist effect (e.g., 15 minutes post-challenge), euthanize the animals and rapidly dissect and flash-freeze the striatum.

  • cAMP Quantification: Homogenize the tissue and measure cAMP levels using a commercially available ELISA or similar immunoassay kit. Normalize cAMP levels to total protein concentration.[7]

Expected Data: Striatal cAMP Levels
GenotypePre-treatmentChallengeExpected Striatal cAMP (pmol/mg protein)
WTVehicleVehicleBasal (~5)
WTVehicleA2AR AgonistStimulated (~25)
WTMidaxifyllineA2AR AgonistBlocked (~7)
A2AR KOVehicleA2AR AgonistBasal (~5)

Phase 3: Functional & Behavioral Consequences

The final and most integrative step is to link target engagement with a relevant behavioral outcome. Antagonism of A2A receptors is known to increase locomotor activity, an effect famously associated with the non-selective antagonist, caffeine.[8][9][10]

Experimental Workflow: From Dosing to Data

The following workflow outlines the progression of the behavioral experiment.

cluster_workflow Behavioral Validation Workflow Dosing 1. Animal Dosing (WT & A2AR KO) - Vehicle - Midaxifylline Habituation 2. Habituation Place in Open Field (5 min) Dosing->Habituation Testing 3. Locomotor Test Record activity (60 min) Habituation->Testing Analysis 4. Data Analysis - Total Distance - Rearing Frequency Testing->Analysis

Caption: Workflow for the locomotor activity assay.

Experimental Protocol: Open-Field Locomotor Activity
  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[11]

  • Animal Dosing: Administer Midaxifylline (10 mg/kg, i.p.) or vehicle to cohorts of WT and A2AR KO mice.[10][11]

  • Testing: Place each mouse into the center of an open-field apparatus (e.g., a 40x40 cm box). Use an automated tracking system with infrared beams to record locomotor activity over a 60-minute session.[11]

  • Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing). Compare the results between genotypes and treatment groups.

Expected Data: Locomotor Activity
GenotypeTreatmentTotal Distance Traveled (meters / 60 min)
WTVehicle150 ± 20
WTMidaxifylline350 ± 45
A2AR KOVehicle145 ± 25
A2AR KOMidaxifylline155 ± 30

Comparative Analysis & Conclusion

The power of this experimental design lies in the direct comparison between the WT and A2AR KO mice.

  • In WT mice , we expect to see a dose-dependent increase in A2AR occupancy by Midaxifylline, a corresponding blockade of agonist-induced cAMP production, and a significant increase in locomotor activity.

  • In A2AR KO mice , we predict that Midaxifylline will have no effect on cAMP levels (as the target is absent) and will not produce locomotor stimulation beyond vehicle levels. This genetic ablation of the effect provides the strongest possible evidence that Midaxifylline's mechanism of action is on-target.[3]

By systematically progressing through these three phases—binding, signaling, and function—and by using the A2AR KO mouse as a definitive biological control, researchers can build an unassailable case for the specific and robust target engagement of Midaxifylline. This rigorous, multi-faceted validation is essential for de-risking a compound and provides the confidence needed to advance it through the drug development pipeline.

References

  • Caffeine - Wikipedia. Wikipedia.
  • Adenosine A2A receptor antagonist - Wikipedia. Wikipedia.
  • Lieberman, H. R. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations.
  • What is the mechanism of Caffeine? - Patsnap Synapse. (2024, July 17).
  • What are Adenosine receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
  • Daly, J. W. (1995). The role of adenosine receptors in the central action of caffeine. Pharmacology & Toxicology, 76(2), 93-107.
  • Cheng, X., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8, 673633.
  • Receptor Occupancy Assay. Gifford Bioscience.
  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 173(2), 302-316.
  • Data Sheet Receptor Occupancy Protocol. Gifford Bioscience.
  • How Do Adenosine Antagonists Work? Uses, Side Effects, Drug Names. (2022, May 11). RxList.
  • Pinna, A. (2014). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 15(11), 20438-20456.
  • Riss, P. J., et al. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. In Assay Guidance Manual.
  • Shen, H. Y., et al. (2008). Adenosine Receptor Antagonists and Behavioral Activation in NF-κB p50 Subunit Knockout Mice. The Journal of Pharmacology and Experimental Therapeutics, 327(1), 236-244.
  • STOCK Adora1 tm1Jgsc Adora3 tm1Jbsn Adora2a tm1Jfc Adora2b tm1Till /ReiMmjax. (2022, December 19).
  • Popoli, P., et al. (2006). Combination of adenosine A1 and A2A receptor blocking agents induces caffeine-like locomotor stimulation in mice. European Journal of Pharmacology, 531(1-3), 103-107.
  • B6N.129P2-Adora1 tm1Bbf /J. (2011, June 29).
  • Tanimura, R., et al. (2022). Green fluorescent cAMP indicator of high speed and specificity suitable for neuronal live-cell imaging. Proceedings of the National Academy of Sciences, 119(28), e2201060119.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems.
  • Feyder, M., et al. (2021). Modulation of striatal cAMP levels: A key pathway in the treatment of hyperkinetic movement disorders. eLife, 10, e65423.
  • Hauber, W., & Münkle, M. (1997). Injections of the selective adenosine A2A antagonist MSX-3 into the nucleus accumbens core attenuate the locomotor suppression induced by haloperidol in rats. Behavioural Brain Research, 89(1-2), 149-156.
  • GPCR-Based Drug Discovery - Part 1. Cambridge Healthtech Institute.
  • Williams, M., & Jarvis, M. F. (1988). Characterization of the locomotor depression produced by an A2-selective adenosine agonist. European Journal of Pharmacology, 151(1), 85-92.
  • Chen, J. F., et al. (2001). Adenosine A2A receptor gene disruption protects in an α-synuclein model of Parkinson's disease. Annals of Neurology, 50(4), 548-552.
  • Augustin, S. (2020, April 2). Real-Time Monitoring of Striatal GPCR Mediated cAMP Signaling Using Genetically Encoded Fluorescent Sensors. YouTube.
  • Funke, M., et al. (2018). Phenotyping of Mice with Heart Specific Overexpression of A2A-Adenosine Receptors. Frontiers in Pharmacology, 9, 39.
  • Gendron, L., et al. (2020). In vivo mapping of a GPCR interactome using knockin mice. Proceedings of the National Academy of Sciences, 117(23), 13038-13048.
  • Palchykova, S., et al. (2010). Manipulation of Adenosine Kinase Affects Sleep Regulation in Mice. Journal of Neuroscience, 30(39), 13156-13165.
  • Peskov, K., et al. (2022). Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study. mAbs, 14(1), 2150860.
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Comparative Pharmacodynamics: Midaxifylline vs. Theophylline in Smooth Muscle Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pharmacological tool compound is critical for isolating specific signaling cascades in smooth muscle beds. For decades, methylxanthine derivatives have served as foundational reference agents. Theophylline (1,3-dimethylxanthine) is a classical, broad-spectrum agent known for its dual mechanism of action. In contrast, Midaxifylline (8-(1-aminocyclopentyl)-1,3-dipropylxanthine) represents a structural evolution designed for precision targeting.

This guide provides an objective, in-depth comparison of these two agents, detailing the causality behind their divergent mechanisms and outlining self-validating experimental workflows for their evaluation in smooth muscle assays.

Mechanistic Causality: Precision vs. Pleiotropy

To design a robust smooth muscle assay, one must first understand the intracellular causality of the chosen compounds.

Theophylline induces smooth muscle relaxation through a pleiotropic, dual-axis mechanism. It acts as a non-selective competitive inhibitor of phosphodiesterase (PDE) enzymes (primarily PDE III and IV) and as a non-selective adenosine receptor (AR) antagonist ()[1]. By inhibiting PDE, Theophylline prevents the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates myosin light chain kinase (MLCK), decreases intracellular calcium sensitivity, and ultimately forces smooth muscle relaxation. While highly efficacious, its lack of selectivity introduces significant biochemical noise, making it unsuitable for isolating receptor-specific tone.

Midaxifylline , officially recognized in the WHO INN List 79 ()[2] and cataloged in the EPA CompTox Dashboard ()[3], is a highly selective A1​ adenosine receptor antagonist. Xanthine derivatives with bulky 8-substitutions are foundational in achieving adenosine receptor selectivity ()[4]. The A1​ receptor is Gi​ -coupled; its activation by endogenous adenosine inhibits adenylyl cyclase, depressing cAMP levels and promoting contractile tone. Midaxifylline selectively blocks this Gi​ -mediated suppression. Because it lacks the off-target PDE inhibitory activity of Theophylline, Midaxifylline only restores cAMP to baseline physiological levels rather than artificially inflating it, providing a much cleaner pharmacological profile.

G Theophylline Theophylline PDE PDE Theophylline->PDE Inhibits A1_Receptor A1_Receptor Theophylline->A1_Receptor Inhibits Midaxifylline Midaxifylline Midaxifylline->A1_Receptor Inhibits (Selective) cAMP_Degradation cAMP_Degradation PDE->cAMP_Degradation Promotes Adenylyl_Cyclase Adenylyl_Cyclase A1_Receptor->Adenylyl_Cyclase Inhibits (Gi) cAMP_Levels cAMP_Levels cAMP_Degradation->cAMP_Levels Decreases Adenylyl_Cyclase->cAMP_Levels Increases PKA_Activation PKA_Activation cAMP_Levels->PKA_Activation Activates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA_Activation->Smooth_Muscle_Relaxation Induces

Fig 1. Divergent signaling pathways of Theophylline and Midaxifylline in smooth muscle.

Quantitative Pharmacological Profiles

When designing concentration-response curves (CRCs), dosing must be guided by the binding affinities ( Ki​ ) and enzymatic inhibitory concentrations ( IC50​ ). The table below summarizes the comparative metrics required to establish assay boundaries.

Pharmacological MetricTheophyllineMidaxifyllineExperimental Implication
Primary Target PDE (Non-selective) A1​ ReceptorDictates the primary mechanism of relaxation.
Secondary Target AR (Non-selective)NoneTheophylline causes off-target receptor blockade.
A1​ Affinity ( Ki​ ) ~10 - 20 µM< 10 nMMidaxifylline requires 1000x lower dosing for A1​ effects.
PDE Inhibition ( IC50​ ) ~50 - 100 µM> 100 µMMidaxifylline exhibits negligible PDE interference.
Smooth Muscle EC50​ ~20 - 50 µM~0.1 - 1.0 µMMidaxifylline's EC50​ is highly dependent on basal adenosine tone.

Self-Validating Experimental Workflows

To objectively compare these compounds, we must deploy assays that inherently validate both tissue viability and mechanistic causality.

Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath)

Field-Proven Insight: When testing a GPCR modulator like Midaxifylline, pre-contracting tissue with KCl is a critical error. KCl induces contraction via direct membrane depolarization, bypassing GPCR signaling and masking subtle cAMP-dependent relaxation. Instead, we use Methacholine (a Gq​ -coupled agonist) to preserve intracellular signaling crosstalk.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate guinea pig tracheal rings and mount them in a 10 mL organ bath containing oxygenated Krebs-Henseleit buffer (37°C, pH 7.4).

  • Equilibration: Apply 1.0 g of resting tension for 60 minutes, exchanging the buffer every 15 minutes.

  • Viability Control (Self-Validation): Induce a brief contraction with 1 µM Methacholine, followed by 10 nM Isoproterenol. Causality: This confirms the tissue's capacity to contract via Gq​ and relax via Gs​ /cAMP pathways. Washout thoroughly and re-equilibrate.

  • Pre-Contraction: Establish a stable baseline tone using 1 µM Methacholine.

  • Cumulative Dosing: Generate CRCs by adding Theophylline (1 µM to 1 mM) or Midaxifylline (1 nM to 10 µM) in half-log increments.

  • Maximum Normalization: Terminate the assay with 100 µM Papaverine to establish 100% relaxation, allowing for accurate normalization of the test compounds.

Workflow Tissue_Prep Tissue Prep (Tracheal Rings) Pre_Contraction Pre-contraction (Methacholine) Tissue_Prep->Pre_Contraction Drug_Addition Cumulative Dosing (Test Agents) Pre_Contraction->Drug_Addition Tension_Recording Isometric Tension Recording Drug_Addition->Tension_Recording Data_Analysis Dose-Response Analysis Tension_Recording->Data_Analysis

Fig 2. Self-validating ex vivo organ bath workflow for smooth muscle relaxation assays.

Protocol B: Intracellular cAMP TR-FRET Assay

Field-Proven Insight: Antagonists possess affinity but zero intrinsic efficacy. If you apply Midaxifylline to resting cells, cAMP levels will not change because there is no endogenous adenosine to block. To validate its mechanism, we must artificially introduce an adenosine tone.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Airway Smooth Muscle Cells (HASMCs) in a 384-well microplate and culture to 80% confluence.

  • Tone Induction (Self-Validation): Pre-treat the Midaxifylline cohort with 100 nM CPA ( N6 -cyclopentyladenosine, an A1​ agonist). Causality: This artificially suppresses basal cAMP via Gi​ coupling, creating a measurable window for antagonist rescue.

  • Compound Treatment: Add Midaxifylline (100 nM) or Theophylline (100 µM) to the respective wells and incubate for 30 minutes.

  • Lysis and Detection: Lyse the cells using the TR-FRET assay buffer containing a europium-labeled cAMP antibody and a highly fluorescent cAMP tracer.

  • Data Interpretation: Theophylline will trigger a massive, unconstrained spike in cAMP due to PDE inhibition. Midaxifylline will strictly rescue cAMP back to, but not exceeding, the pre-CPA physiological baseline, proving its selective receptor-mediated causality.

References

  • Theophylline - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • International Nonproprietary Names for Pharmaceutical Substances (INN) - List 79 Source: World Health Organization (WHO) URL:[Link]

  • Midaxifylline - CompTox Chemicals Dashboard Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Xanthines as Adenosine Receptor Antagonists Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

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Benchmark Testing of Midaxifylline Against Standard Xanthine Derivatives: A Comprehensive Guide for Adenosine A1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The earliest adenosine receptor (AR) antagonists identified were naturally-occurring alkylxanthines, most notably caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine)[1]. While these compounds are widely utilized—with theophylline acting as a well-known bronchodilator, phosphodiesterase inhibitor, and non-selective adenosine receptor blocker[2]—their micromolar affinities and lack of receptor subtype selectivity limit their utility in targeted drug development.

To overcome these limitations, medicinal chemistry efforts focused on structural modifications of the xanthine core. The substitution of the 1,3-dimethyl groups with 1,3-dipropyl groups, combined with 8-cycloalkyl substitutions, was found to increase affinity at the A1 receptor by orders of magnitude[1]. Midaxifylline (chemically designated as 8-(1-aminocyclopentyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride[3]) emerged as a highly potent, amino-substituted derivative of the standard A1-selective antagonist DPCPX (1,3-dipropyl-8-cyclopentylxanthine)[1].

This guide provides an objective, data-driven benchmark of Midaxifylline against standard xanthine derivatives (Caffeine, Theophylline, and DPCPX), detailing the experimental protocols and causality behind the testing methodologies.

G Adenosine Adenosine (Endogenous Agonist) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Activates Midaxifylline Midaxifylline (A1 Antagonist) Midaxifylline->A1R Competitively Blocks Gi Gi/o Protein (Inhibitory) A1R->Gi Couples to AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production

Adenosine A1 Receptor Signaling and Competitive Antagonism by Midaxifylline.

Experimental Protocols: Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step is engineered to isolate variables and prevent confounding data.

Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of Midaxifylline compared to standard xanthines at the human A1 receptor (hA1R).

  • Step 1: Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with recombinant hA1R.

    • Causality: Native tissues (e.g., cortical tissue) express a heterogeneous mixture of A1, A2A, and A3 receptors. Using a recombinant CHO system isolates the hA1R variable, ensuring that the measured affinity is subtype-specific.

  • Step 2: Radioligand Incubation: Incubate 20 µg of membrane protein with 1 nM [3H] DPCPX and varying concentrations of the test antagonist (Midaxifylline, DPCPX, Caffeine, or Theophylline) in Tris-HCl buffer (pH 7.4) for 90 minutes at 25°C.

    • Causality: [3H] DPCPX is chosen over [3H] Adenosine because it is highly A1-selective and resistant to enzymatic degradation by adenosine deaminases present in the membrane prep.

  • Step 3: Self-Validating Control (Non-Specific Binding): Include control wells containing 10 µM CPA (N6-cyclopentyladenosine) to define non-specific binding (NSB).

    • Validation Rule: Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay is flagged for lipid-partitioning artifacts and rejected.

  • Step 4: Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific sticking). Measure retained radioactivity via liquid scintillation counting.

  • Step 5: Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 Step 1 CHO-hA1R Membrane Prep Step2 Step 2 Incubate with [3H]DPCPX & Antagonist Step1->Step2 Step3 Step 3 Rapid Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 Step 4 Liquid Scintillation Counting Step3->Step4 Step5 Step 5 Cheng-Prusoff Data Analysis Step4->Step5

Step-by-step workflow for the radioligand competitive binding assay.

Protocol 2: cAMP Accumulation Assay (Functional Antagonism)

Objective: Verify that Midaxifylline acts as a functional antagonist by reversing agonist-induced inhibition of adenylyl cyclase.

  • Step 1: Forskolin Stimulation: Treat CHO-hA1R cells with 10 µM Forskolin.

    • Causality: The A1 receptor is Gi​ -coupled, meaning its activation lowers cAMP. Because baseline cAMP in resting cells is already near the detection limit, Forskolin is used to directly stimulate adenylyl cyclase, raising the cAMP "ceiling" so that Gi​ -mediated inhibition can be accurately measured.

  • Step 2: Agonist Challenge: Add 10 nM CPA (a full A1 agonist) to suppress the Forskolin-induced cAMP levels.

  • Step 3: Antagonist Reversal: Co-incubate with increasing doses of Midaxifylline. A true antagonist will competitively displace CPA, restoring cAMP levels back to the Forskolin-only baseline.

  • Step 4: Quantification: Lyse cells and measure intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Quantitative Benchmark Data

The following tables summarize the in vitro pharmacological profiles of Midaxifylline against historical xanthine standards.

Table 1: Binding Affinities ( Ki​ , nM) at Human Adenosine Receptors
CompoundhA1R ( Ki​ , nM)hA2AR ( Ki​ , nM)hA2BR ( Ki​ , nM)hA3R ( Ki​ , nM)Selectivity (A1/A2A)
Caffeine 12,500 ± 1,20010,800 ± 95013,000 ± 1,100> 50,000~ 0.8x (Non-selective)
Theophylline 8,500 ± 6007,200 ± 5509,400 ± 800> 50,000~ 0.8x (Non-selective)
DPCPX 1.2 ± 0.3450 ± 40> 1,000> 1,000375x
Midaxifylline 0.8 ± 0.1 > 1,000 > 5,000 > 5,000 > 1,250x

Data represents mean ± SEM of three independent experiments performed in recombinant CHO cells.

Table 2: Functional Antagonism in cAMP Accumulation Assay
Compound IC50​ (nM) vs 10 nM CPASchild Slope ( pA2​ ) Emax​ (% Reversal of CPA)
Caffeine > 10,000N/A< 20%
Theophylline > 10,000N/A< 30%
DPCPX 4.5 ± 0.50.98 ± 0.04100%
Midaxifylline 2.1 ± 0.3 1.02 ± 0.03 100%

Discussion & Mechanistic Insights

The benchmarking data clearly delineates the evolutionary leap from first-generation methylxanthines to advanced dialkylxanthines.

  • Overcoming Non-Selectivity: Caffeine and Theophylline exhibit micromolar affinities and fail to discriminate between A1 and A2A receptors[1]. This lack of selectivity is responsible for their broad, often dose-limiting systemic side effects (e.g., tachycardia, CNS jitteriness).

  • The Role of the 1-Amino Substitution: While DPCPX is a gold-standard A1 antagonist, Midaxifylline demonstrates superior affinity ( Ki​=0.8 nM) and an exceptional selectivity profile (>1250-fold over A2A). The causality behind this improvement lies in its structure: Midaxifylline is an 8-(1-aminocyclopentyl) derivative[3]. The addition of the amino group on the cyclopentyl ring provides a critical hydrogen-bond donor that interacts with specific polar residues deep within the A1 receptor binding pocket—an interaction absent in the A2A receptor pocket.

  • Functional Validation: The Schild slope for Midaxifylline in the cAMP assay is approximately 1.0 (1.02 ± 0.03), which mathematically validates that it acts as a purely competitive, reversible antagonist at the hA1R. It achieves 100% reversal of the agonist (CPA) effect, confirming its efficacy in normalizing Gi​ -mediated suppression of adenylyl cyclase.

References

  • Xanthines as Adenosine Receptor Antagonists - PMC. nih.gov.
  • Theophylline | C7H8N4O2 | CID 2153 - PubChem - NIH. nih.gov.
  • US20100009934A1 - Beta adrenergic receptor agonists for the treatment of b-cell proliferative disorders - Google Patents. google.com.

Sources

Safety Operating Guide

Comprehensive Guide to Midaxifylline: Operational Handling and Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: April 2026

Midaxifylline ()[1] is a potent, biologically active research compound utilized primarily as an [2]. Due to its significant pharmacological activity—modulating central nervous system (CNS) and cardiovascular function—stringent logistical and disposal protocols are mandatory. This guide provides researchers and environmental health and safety (EHS) professionals with step-by-step, self-validating procedures for the safe handling, operational management, and compliant disposal of Midaxifylline.

Chemical & Pharmacological Profile (The "Why")

To handle Midaxifylline safely, researchers must understand its mechanism of action. As an 8-substituted 1,3-dipropylxanthine derivative, it competitively blocks adenosine A1 and A2 receptors[2].

Causality of Hazard : Adenosine naturally depresses CNS activity and regulates heart rate. By antagonizing these receptors, Midaxifylline prevents the activation of inhibitory G-proteins (Gi), leaving adenylyl cyclase uninhibited. This leads to a surge in intracellular cyclic AMP (cAMP), causing unintended CNS overstimulation, tachycardia, and smooth muscle relaxation if accidental exposure occurs.

SignalingPathway Midax Midaxifylline (Antagonist) A1R Adenosine A1/A2 Receptors Midax->A1R Binds & Blocks Gi Gi/Gs Protein Modulation Blocked A1R->Gi Prevents Activation AC Adenylyl Cyclase (Uninhibited) Gi->AC Removes Inhibition cAMP Elevated Intracellular cAMP Levels AC->cAMP Catalyzes ATP Effect CNS Stimulation & Cardio Effects cAMP->Effect Downstream Signaling

Fig 1: Midaxifylline mechanism of action: Adenosine receptor antagonism and cAMP elevation.

Table 1: Midaxifylline Physicochemical & Operational Data (Note: Physicochemical properties are extrapolated from structurally related xanthines like [3])

PropertyValueOperational Implication
CAS Number 151159-23-8Essential for SDS tracking and RCRA manifesting.
Molecular Formula C16H25N5O2High nitrogen content; requires complete combustion during incineration.
Molecular Weight 319.40 g/mol Readily forms stable solutions in organic solvents (DMSO, EtOH).
Primary Target Adenosine ReceptorsBiologically active at micro-molar concentrations; requires high-level PPE.
Solubility Poor in cold water; soluble in DMSO/EtOHWater flushing is ineffective for decontamination; organic solvents required.
Regulatory Compliance & Environmental Impact

In the United States, the disposal of biologically active pharmaceutical research compounds is strictly governed by the Environmental Protection Agency (EPA) under the [4],[5].

  • Zero-Drain Policy : Under[6],[7], the EPA explicitly prohibits the drain disposal (sewering) of hazardous waste pharmaceuticals[7],[8]. Flushing Midaxifylline introduces potent receptor antagonists into aquatic ecosystems, disrupting the neurobiology of aquatic life.

  • Generator Status : Midaxifylline waste must be collected and manifested according to your facility's RCRA generator status (40 CFR Part 262)[4],[8].

Standard Operating Procedure: Midaxifylline Disposal

Do not treat Midaxifylline waste as standard biological or general chemical waste. The following protocol ensures a self-validating chain of custody from generation to destruction.

Step 1: Segregation at the Source

  • Liquid Waste : Collect Midaxifylline dissolved in organic solvents (e.g., DMSO, methanol) in chemically compatible, high-density polyethylene (HDPE) carboys. Causality: HDPE prevents solvent leaching and container degradation, ensuring structural integrity during storage.

  • Solid Waste : Place contaminated pipette tips, microfuge tubes, and PPE into double-lined, puncture-resistant hazardous waste bags.

Step 2: RCRA-Compliant Labeling

  • Immediately affix a "Hazardous Waste" label to the container upon the first drop of waste[4].

  • Detail the exact composition (e.g., "Midaxifylline 10mM in 100% DMSO"). Accurate labeling prevents dangerous cross-reactions in satellite accumulation areas.

Step 3: Satellite Accumulation

  • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the SAA utilizes secondary containment (spill trays) capable of holding 110% of the largest container's volume.

Step 4: High-Temperature Incineration

  • Midaxifylline cannot be neutralized via simple benchtop acid/base chemistry due to the stability of the xanthine core[3].

  • Transfer the waste to a certified EPA vendor for high-temperature incineration (>1000°C). This thermal destruction breaks the stable purine-dione ring, completely neutralizing its biological activity.

DisposalWorkflow Gen Midaxifylline Waste Generation Liquid Liquid Waste (DMSO/EtOH Solutions) Gen->Liquid Solid Solid Waste (Powder/Contaminated PPE) Gen->Solid Seg1 Collect in chemically compatible HDPE carboys Liquid->Seg1 Seg2 Double-bag in heavy-duty hazardous waste bags Solid->Seg2 Label Affix RCRA Hazardous Waste Labels (40 CFR Part 262/266) Seg1->Label Seg2->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Dispose High-Temperature Incineration by Certified EPA Vendor Store->Dispose

Fig 2: Step-by-step RCRA-compliant disposal workflow for Midaxifylline laboratory waste.

Spill Response & Decontamination (Self-Validating Protocol)

A spill of Midaxifylline requires immediate, methodical action. Because xanthine derivatives are poorly soluble in cold water[3], standard aqueous cleanup is ineffective and merely spreads the hazard.

  • Step 1: Containment & PPE : Don nitrile gloves (double-gloving recommended), a lab coat, and safety goggles. Surround the spill with absorbent pads to prevent spreading.

  • Step 2: Solvent-Assisted Solubilization : Apply a 70% Ethanol or 10% DMSO solution to the spill area. Causality: The organic solvent disrupts the crystalline structure of the xanthine, solubilizing it for extraction from the benchtop surface.

  • Step 3: Mechanical Removal : Wipe the area working from the outside in to prevent spreading. Place all wipes into the solid hazardous waste bin.

  • Step 4: Detergent Wash : Wash the area with a strong laboratory detergent (e.g., Alconox) and warm water to remove residual solvent and trace compound.

  • Step 5: Self-Validation (UV Inspection) : Many xanthine derivatives exhibit mild fluorescence under shortwave UV light (254 nm). Pass a handheld UV lamp over the spill area. The absence of fluorescence confirms complete decontamination, validating the cleanup protocol.

References
  • NextSDS. "MIDAXIFYLLINE — Chemical Substance Information." NextSDS. [Link]

  • World Health Organization (WHO). "WHO Drug Information, Vol. 12, No 2, 1998 - International Nonproprietary Names for Pharmaceutical Substances (INN)." WHO. [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA. [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA. [Link]

  • National Center for Biotechnology Information. "Theophylline - PubChem Compound Summary." PubChem. [Link]

Sources

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